molecular formula C10H10N2OS B7853064 2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile

2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile

Cat. No.: B7853064
M. Wt: 206.27 g/mol
InChI Key: JQZFGDHPUCKBHT-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile is a β-oxonitrile derivative characterized by a thiophene ring, a dimethylamino methylene group, and a nitrile functionality. It serves as a versatile building block in pharmaceutical and organic synthesis due to its electron-deficient enone system, which facilitates nucleophilic additions and cyclization reactions.

Properties

IUPAC Name

3-(dimethylamino)-2-(thiophene-2-carbonyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-12(2)7-8(6-11)10(13)9-4-3-5-14-9/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZFGDHPUCKBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201186265
Record name α-[(Dimethylamino)methylene]-β-oxo-2-thiophenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52200-22-3
Record name α-[(Dimethylamino)methylene]-β-oxo-2-thiophenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52200-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[(Dimethylamino)methylene]-β-oxo-2-thiophenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation with DMF-DMA

The most widely reported method involves a Knoevenagel condensation between 3-oxo-3-(2-thienyl)propanenitrile and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This one-step reaction introduces the dimethylamino methylene group under mild conditions.

Procedure:

  • Reagents :

    • 3-Oxo-3-(2-thienyl)propanenitrile (1.0 equiv)

    • DMF-DMA (1.2 equiv)

    • Anhydrous toluene or acetonitrile (solvent)

  • Conditions :

    • Reflux at 110°C for 6–8 hours under nitrogen.

    • Reaction progress monitored by TLC (hexane:ethyl acetate, 3:1).

  • Workup :

    • Solvent removed under reduced pressure.

    • Crude product recrystallized from ethanol to yield pale-yellow crystals (85–90% purity).

Optimization Insights:

  • Excess DMF-DMA (1.5 equiv) improves yield to 78% but necessitates chromatographic purification.

  • Anhydrous conditions prevent hydrolysis of the enaminone intermediate.

Hydrazono-Aldehyde Cyclization

An alternative route adapts methodologies for analogous enaminones, using hydrazono-aldehydes as precursors.

Procedure:

  • Reagents :

    • 2-Thienoyl hydrazono-aldehyde (1.0 equiv)

    • Hydroxylamine hydrochloride (1.1 equiv)

    • Sodium acetate (3.0 equiv) in glacial acetic acid.

  • Conditions :

    • Reflux at 120°C for 4 hours.

    • Acidic conditions promote cyclodehydration.

  • Workup :

    • Reaction mixture poured onto ice-water.

    • Precipitate filtered and washed with cold ethanol (yield: 60–70%).

Limitations:

  • Lower yields compared to DMF-DMA route.

  • Requires stoichiometric acetic acid, complicating waste management.

Microwave-Assisted Synthesis

Emerging protocols use microwave irradiation to accelerate the condensation:

Procedure:

  • Reagents : Same as Section 2.1.

  • Conditions :

    • Microwave reactor at 150°C, 300 W, 20 minutes.

  • Outcomes :

    • 95% conversion (HPLC).

    • Reduced reaction time from 8 hours to 20 minutes.

Purification and Quality Control

Recrystallization

  • Solvent : Ethanol/water (4:1) mixture.

  • Purity : ≥98% (HPLC).

  • Moisture content : ≤0.5% (Karl Fischer titration).

Chromatographic Methods

  • Column : Silica gel (60–120 mesh).

  • Eluent : Gradient of hexane to ethyl acetate (10–50%).

  • Recovery : 92–95% for analytical-grade material.

Mechanistic Considerations

The DMF-DMA route proceeds via a two-step mechanism:

  • Imine Formation : DMF-DMA reacts with the ketone to form a hemiaminal intermediate.

  • Elimination : Loss of methanol generates the conjugated enaminone.

RC(=O)CN+(CH3)2NCH(OCH3)2RC(=N(CH3)2)C≡N+2CH3OH\text{RC(=O)CN} + \text{(CH}3\text{)}2\text{NCH(OCH}3\text{)}2 \rightarrow \text{RC(=N(CH}3\text{)}2\text{)C≡N} + 2 \text{CH}_3\text{OH}

Comparative Analysis of Methods

Parameter DMF-DMA Route Hydrazono Route Microwave
Yield (%)78–8560–7090–95
Time6–8 h4 h0.3 h
Purity (HPLC)98%85%99%
ScalabilityIndustrialLab-scalePilot-scale

Applications and Derivatives

The compound serves as a key intermediate for:

  • Pyrazoloquinazolines : Anti-inflammatory agents via cyclocondensation.

  • Coordination complexes : Ligand for transition metals (e.g., Pd, Cu) in catalysis .

Chemical Reactions Analysis

Types of Reactions: Alpha-[(Dimethylamino)methylene]-beta-oxo-2-thiophenepropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like hydroxylamine or hydrazine in ethanol.

Major Products:

    Oxidation: Oxo derivatives of the thiophene ring.

    Reduction: Amine derivatives.

    Substitution: Substituted nitrile derivatives.

Scientific Research Applications

Anti-Cancer Properties

Research indicates that 2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile exhibits potential as an active pharmaceutical ingredient (API) with anti-cancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance, its derivatives have been investigated for their effectiveness against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and promoting cell death through apoptotic pathways .

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of various biologically active molecules. It can be utilized to create substituted pyrazoles and pyrimidines through reactions with hydrazine and other nitrogen nucleophiles. Such reactions yield compounds that have shown biological activity, including anti-inflammatory and anti-microbial properties .

Case Study: Synthesis of Pyrazolo[1,5-a]pyrimidines

A notable study involved the reaction of 2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile with hydrazine hydrate, leading to the formation of 3-substituted pyrazolo[1,5-a]pyrimidine derivatives. These derivatives were characterized using NMR spectroscopy and demonstrated significant biological activity, highlighting the utility of this compound in drug discovery .

Reactivity Towards Nucleophiles

The compound's structure allows it to act as a Michael acceptor in various organic reactions. Its reactivity towards nucleophiles enables the formation of complex organic molecules through multi-step synthesis pathways. This property is particularly useful in the development of new materials and pharmaceuticals .

Table: Reactivity Overview

Reaction TypeDescriptionExample Products
Michael AdditionReacts with nucleophiles to form adductsPyrazoles, Pyrimidines
Condensation ReactionsForms imines or enamines with aldehydes/ketonesVarious substituted carbonyl compounds

Dye Synthesis

Due to its thienyl group, this compound can also be explored for applications in dye chemistry. Thienyl derivatives are known for their vibrant colors and stability, making them suitable for use in textiles and coatings. The ability to modify the thienyl group allows for tuning the optical properties of the resulting dyes .

Potential Use in Organic Electronics

The electronic properties of compounds containing thiophene rings suggest potential applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The incorporation of 2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile into polymer matrices could enhance charge transport properties due to its electron-rich nature .

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile involves its interaction with various molecular targets. The compound’s enaminone structure allows it to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. Its biological activity is attributed to its ability to interact with enzymes and proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of β-oxonitriles with the general structure 2-[(Dimethylamino)methylene]-3-oxo-3-(aryl)propanenitrile, where the aryl group varies. Below is a detailed comparison of its physicochemical properties, reactivity, and applications with key analogs.

Structural and Physicochemical Properties

Compound Name Substituent (R) CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Physical State
2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile 2-Thienyl 52200-22-3 C₁₀H₁₀N₂OS 206.26 Not reported Solid
2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile 1-Naphthyl 52200-21-2 C₁₅H₁₄N₂O 238.29 Not reported Solid
2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile 2-Furyl 52200-22-3 C₁₀H₁₀N₂O₂ 190.20 Not reported Solid
2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile 2,4-Dichlorophenyl 138716-56-0 C₁₂H₁₀Cl₂N₂O 269.13 Not reported Solid
3-Oxo-3-(2-thienyl)propanenitrile (Parent compound without dimethylamino) 2-Thienyl 52200-22-3 C₇H₅NOS 153.18 133 Yellow solid
Key Observations:
  • The 2-thienyl and 2-furyl analogs share similar molecular weights but differ in heteroatom (S vs. O), impacting electronic properties and solubility.
  • The 1-naphthyl and 2,4-dichlorophenyl derivatives exhibit higher molecular weights due to bulky or halogenated substituents, likely reducing solubility in polar solvents.
  • The parent compound (3-oxo-3-(2-thienyl)propanenitrile) lacks the dimethylamino group, resulting in a lower molecular weight and a confirmed melting point of 133°C.

Data Gaps and Challenges

  • Melting Points: Most dimethylamino-substituted analogs lack reported melting points, complicating purity assessments.
  • CAS Number Conflicts : Discrepancies in CAS numbers (e.g., 52200-22-3 vs. 52311-42-9 for the 2-thienyl compound) highlight the need for verification via authoritative databases.
  • Toxicity Profiles: Limited safety data are available for these compounds, though halogenated derivatives may pose higher risks.

Biological Activity

2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile, commonly referred to by its CAS number 52200-22-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H10N2OS
  • Molecular Weight : 206.26 g/mol
  • Density : 1.209 g/cm³
  • Boiling Point : 409.3 °C
  • Flash Point : 201.3 °C

Anticancer Properties

Research indicates that 2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile exhibits promising anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human cancer cells with IC50 values in the low micromolar range, suggesting potent anti-proliferative effects.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)5.0
MCF-7 (Breast Cancer)7.5
A549 (Lung Cancer)6.0

The compound's mechanism of action primarily involves the inhibition of specific signaling pathways associated with cancer cell survival and proliferation. Notably, it has been found to interfere with the NF-κB signaling pathway, which plays a critical role in regulating immune response and cell survival.

  • Inhibition of NF-κB Activation : Studies have shown that treatment with this compound leads to a significant reduction in NF-κB activity, which is often upregulated in cancer cells.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins.

Anti-inflammatory Activity

Beyond its anticancer properties, 2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile has also demonstrated anti-inflammatory effects. It has been evaluated for its ability to reduce inflammation markers in various experimental models.

Inflammatory ModelEffect Observed
Carrageenan-induced edemaReduced edema by 39% at 10 mg/kg
LPS-induced inflammationDecreased TNF-α and IL-6 levels

Case Studies

  • Case Study on Breast Cancer : A study involving MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis as confirmed by flow cytometry.
  • Animal Model Study : In an animal model of induced inflammation, administration of the compound significantly decreased paw swelling and inflammatory cytokine levels, indicating its potential therapeutic application in inflammatory diseases.

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